molecular formula C14H8ClNO2 B2882173 6-chloro-9-oxo-10H-acridine-2-carbaldehyde CAS No. 790725-82-5

6-chloro-9-oxo-10H-acridine-2-carbaldehyde

Cat. No.: B2882173
CAS No.: 790725-82-5
M. Wt: 257.67
InChI Key: JKVOPUGGMWPFOI-UHFFFAOYSA-N
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Description

6-chloro-9-oxo-10H-acridine-2-carbaldehyde is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds containing nitrogen and are known for their broad range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-oxo-10H-acridine-2-carbaldehyde typically involves the reaction of 6-chloro-9-oxoacridine with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the acridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-oxo-10H-acridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 6-chloro-9-oxo-10H-acridine-2-carboxylic acid.

    Reduction: 6-chloro-9-oxo-10H-acridine-2-methanol.

    Substitution: 6-substituted-9-oxo-10H-acridine-2-carbaldehyde derivatives.

Scientific Research Applications

6-chloro-9-oxo-10H-acridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-9-oxo-10H-acridine-2-carbaldehyde primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Amsacrine: An acridine derivative used as an anti-cancer agent, particularly in the treatment of acute lymphoblastic leukemia.

    Quinacrine: Another acridine derivative with anti-malarial and anti-cancer properties.

Uniqueness

6-chloro-9-oxo-10H-acridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 2-position and the chlorine atom at the 6-position allows for targeted modifications and enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in medicinal research .

Properties

IUPAC Name

6-chloro-9-oxo-10H-acridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-9-2-3-10-13(6-9)16-12-4-1-8(7-17)5-11(12)14(10)18/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVOPUGGMWPFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)C3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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